molecular formula C6H6BrLiN2O2 B13485584 lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate

lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate

Cat. No.: B13485584
M. Wt: 225.0 g/mol
InChI Key: JCBLWFQCGFHDGP-UHFFFAOYSA-M
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Description

Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of regioisomers . Another method includes the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective synthesis routes. For example, the use of preparative thin-layer chromatography (TLC) to separate regioisomers and obtain the desired product in significant quantities . Additionally, the use of nickel-catalyzed addition to nitriles and subsequent cyclization has been reported as an efficient method for producing substituted imidazoles .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various functionalized imidazole derivatives .

Scientific Research Applications

Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group and the presence of the bromine atom make it distinct from other imidazole derivatives, potentially leading to unique applications and properties .

Properties

Molecular Formula

C6H6BrLiN2O2

Molecular Weight

225.0 g/mol

IUPAC Name

lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate

InChI

InChI=1S/C6H7BrN2O2.Li/c1-3-4(7)8-5(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1

InChI Key

JCBLWFQCGFHDGP-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(N=C(N1C)C(=O)[O-])Br

Origin of Product

United States

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